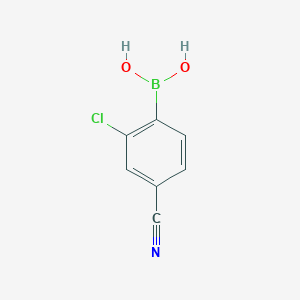

2-Chloro-4-cyanophenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-4-cyanophenylboronic acid is an organoboron compound with the molecular formula C7H5BClNO2. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

作用機序

Target of Action

2-Chloro-4-cyanophenylboronic acid, also known as MFCD18392511, is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are the transition metals, such as palladium, used in these reactions .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, the this compound interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from the boron atom to the palladium atom . This reaction is facilitated by the presence of a base and results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway in which this compound is involved . This reaction is widely applied in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of this reaction include the synthesis of various organic compounds, including biaryl compounds .

Pharmacokinetics

It’s important to note that the compound should be handled with care to prevent exposure and potential toxicity .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to advancements in fields such as medicinal chemistry and materials science .

Action Environment

The efficacy and stability of this compound in the Suzuki-Miyaura cross-coupling reaction can be influenced by various environmental factors. These include the presence of a suitable base, the choice of solvent, and the temperature of the reaction . Proper storage conditions, such as maintaining the compound at a temperature of 4°C , are also crucial for preserving its reactivity and stability.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-cyanophenylboronic acid typically involves the reaction of 2-chloro-4-cyanophenyl magnesium bromide with trimethyl borate, followed by hydrolysis. This method ensures the formation of the boronic acid group while maintaining the integrity of the chloro and cyano substituents .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations .

化学反応の分析

Types of Reactions: 2-Chloro-4-cyanophenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the boronic acid group.

Reduction: Reducing agents like sodium borohydride can reduce the cyano group to an amine.

Major Products: The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

科学的研究の応用

2-Chloro-4-cyanophenylboronic acid has a wide range of applications in scientific research:

類似化合物との比較

4-Cyanophenylboronic acid: Similar structure but lacks the chloro substituent.

2-Cyanophenylboronic acid: Similar structure but the cyano group is in a different position.

Uniqueness: 2-Chloro-4-cyanophenylboronic acid is unique due to the presence of both chloro and cyano groups, which provide distinct reactivity and selectivity in various chemical reactions. This makes it a valuable compound in the synthesis of complex organic molecules .

生物活性

2-Chloro-4-cyanophenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both chloro and cyano substituents, which enhance its reactivity and utility in various chemical reactions, particularly in the synthesis of complex organic molecules. Its primary application lies in Suzuki-Miyaura coupling reactions, which are pivotal for constructing biaryl compounds used in pharmaceuticals and materials science.

- Molecular Formula : C7H5BClN2O2

- Molecular Weight : 173.48 g/mol

- Appearance : White to yellow powder

Research indicates that this compound may exhibit several biological activities, particularly as an enzyme inhibitor. Boronic acids are known to interact with enzymes by forming reversible covalent bonds with serine or cysteine residues, thereby inhibiting their activity. This mechanism has been explored in various studies focusing on its potential to target bacterial quorum sensing mechanisms and as a precursor for synthesizing biologically active molecules, including kinase inhibitors.

Enzyme Inhibition

Studies have demonstrated that compounds like this compound can inhibit specific enzymes involved in disease processes. For instance, it has been investigated for its role in inhibiting proteases and kinases, which are crucial targets in cancer therapy.

Case Study: Anticancer Activity

In a notable study, various boronic acids, including this compound, were tested for their anticancer properties. The results indicated significant inhibition of cell viability in cancer cell lines overexpressing Wolframin (WFS1), a protein associated with endoplasmic reticulum stress and apoptosis. The mechanism was believed to involve calcium release from the endoplasmic reticulum, leading to cell death through the unfolded protein response (UPR) pathway .

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | 5.0 | NSCLC | WFS1-mediated ER stress |

| Control (e.g., DMSO) | N/A | N/A | N/A |

Antimicrobial Activity

Boronic acids have also been explored for their potential antimicrobial properties. Research suggests that this compound may inhibit bacterial growth by interfering with quorum sensing pathways, which are critical for bacterial communication and virulence .

Synthesis and Applications

The synthesis of this compound can be achieved through several methods, including:

- Suzuki Coupling Reactions : Utilizing palladium catalysts to couple aryl halides with boronic acids.

- Direct Boronation : Reacting phenolic compounds with boron reagents under controlled conditions.

These synthetic routes not only facilitate the production of this compound but also allow for the incorporation of various functional groups, enhancing its applicability in drug discovery and materials science.

特性

IUPAC Name |

(2-chloro-4-cyanophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClNO2/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3,11-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCQYLAIRMCGGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C#N)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622047 |

Source

|

| Record name | (2-Chloro-4-cyanophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677743-50-9 |

Source

|

| Record name | (2-Chloro-4-cyanophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。